

3-Amino-N-(2-furylmethyl)benzamide molecular weight

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Compound of Interest

Compound Name: 3-Amino-N-(2-furylmethyl)benzamide

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An In-Depth Technical Guide to **3-Amino-N-(2-furylmethyl)benzamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-Amino-N-(2-furylmethyl)benzamide**, a chemical compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in published literature, this guide consolidates available information, including calculated physicochemical properties, and presents a detailed, plausible protocol for its laboratory synthesis. Furthermore, a general experimental workflow for the biological evaluation of novel benzamide derivatives is proposed, providing a strategic framework for researchers investigating this class of compounds.

Chemical Identity and Properties

3-Amino-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a primary amine substituent on the benzene ring and an N-linked furfuryl group. Its core structure is related to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting potential avenues for biological investigation.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-Amino-N-(2-furylmethyl)benzamide**. It is important to note that while core identifiers are established, most physicochemical properties are based on computational predictions or data from closely related analogs due to a lack of direct experimental measurements in peer-reviewed literature.

Property	Value	Source / Method
Molecular Weight	216.24 g/mol	Mass Spectrometry (Calculated)[2][3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	Elemental Analysis (Calculated)[2][3]
CAS Number	923526-76-5	Chemical Abstracts Service[3]
Topological Polar Surface Area (TPSA)	68.26 Å ²	Computation[3]
LogP (Octanol-Water Partition Coefficient)	1.7918	Computation[3]
Hydrogen Bond Donors	2	Computation[3]
Hydrogen Bond Acceptors	3	Computation[3]
Rotatable Bonds	3	Computation[3]
Predicted Boiling Point	566.5 ± 40.0 °C	Analog-Based Prediction ¹ [4]
Predicted Density	1.318 ± 0.06 g/cm ³	Analog-Based Prediction ¹ [4]
Analog Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL	Based on 3-Aminobenzamide ² [1]

¹Data predicted for the structurally similar compound 3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide and should be considered an estimate. ²Solubility data is for the parent compound 3-aminobenzamide and serves as a guideline for solvent selection.[1]

Proposed Experimental Protocols

Synthesis of 3-Amino-N-(2-furylmethyl)benzamide

While a specific published synthesis for this exact molecule is not readily available, a standard and reliable method involves the amide coupling of 3-aminobenzoic acid with (2-furyl)methanamine (furfurylamine). The following is a detailed, representative protocol.

Reaction Scheme: 3-Aminobenzoic Acid + (2-Furyl)methanamine → **3-Amino-N-(2-furylmethyl)benzamide**

Materials and Reagents:

- 3-Aminobenzoic acid
- (2-Furyl)methanamine (furfurylamine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for column chromatography)
- Ethyl acetate and Hexane (for chromatography)

Procedure:

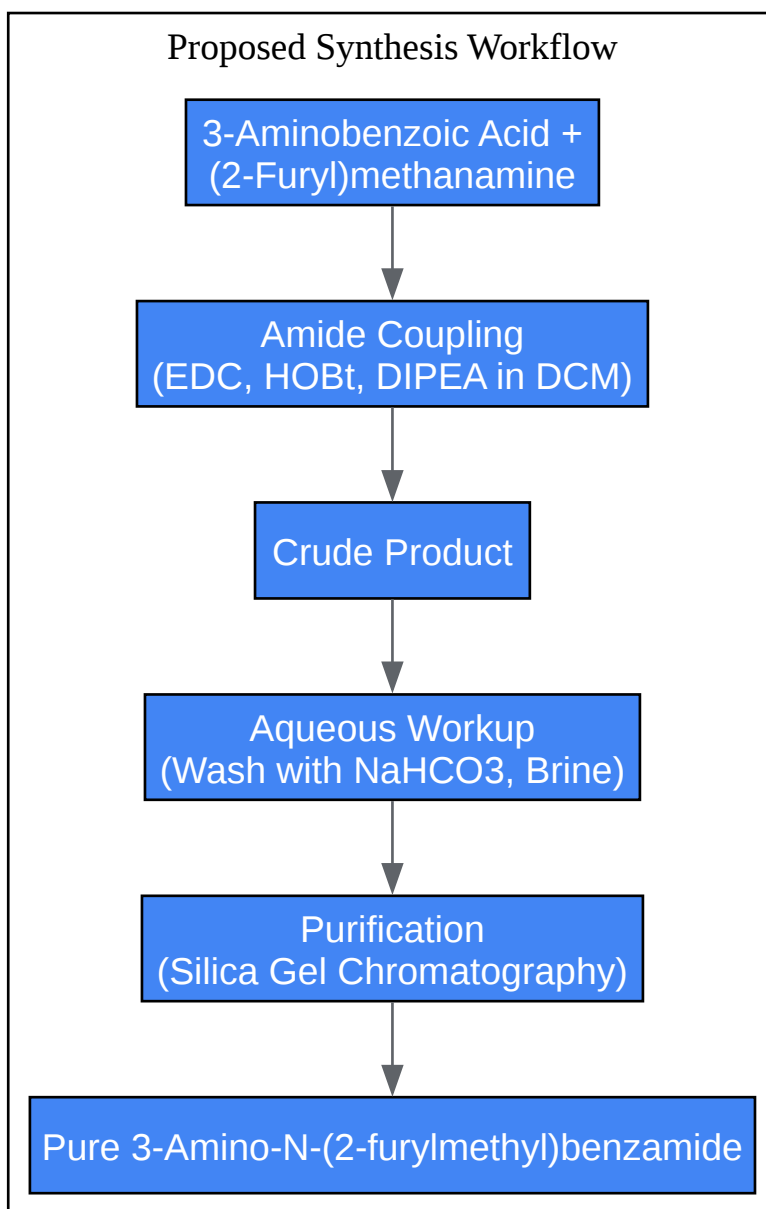
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
- **Activation:** Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature

for 20-30 minutes to activate the carboxylic acid.

- **Amine Addition:** In a separate flask, dissolve (2-furyl)methanamine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **3-Amino-N-(2-furylmethyl)benzamide**.
- **Characterization:** Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

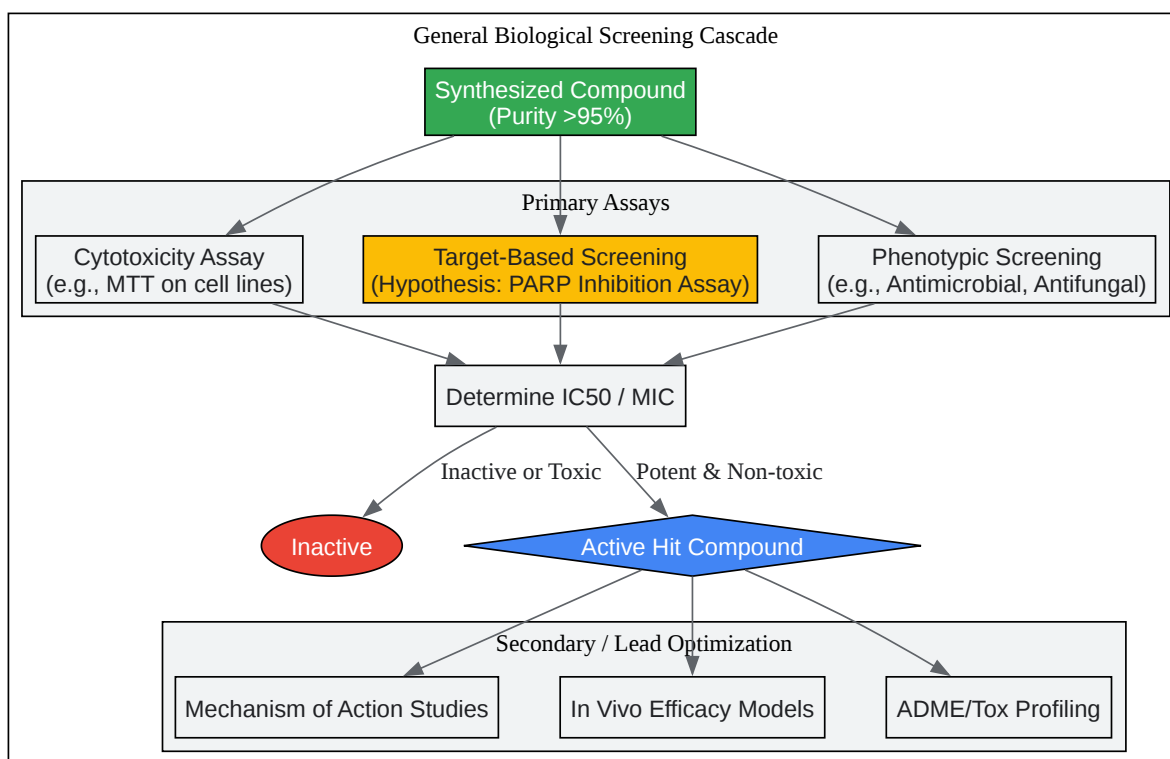
Logical and Experimental Workflows

Given the absence of specific biological data for **3-Amino-N-(2-furylmethyl)benzamide**, a logical workflow for its initial investigation is crucial for drug development professionals. The following diagrams outline a proposed synthesis and a general biological screening cascade.



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A proposed workflow for the chemical synthesis of the title compound.



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A logical workflow for the biological evaluation of a novel benzamide derivative.

Potential Applications and Future Directions

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 3-aminobenzamide, in particular, are noted for their role as PARP inhibitors, which have significant applications in oncology.[1] Therefore, a primary avenue of investigation for **3-Amino-N-(2-furylmethyl)benzamide** would be to assess its activity against PARP enzymes.

Furthermore, the inclusion of the furan moiety introduces different electronic and steric properties compared to simple alkyl or aryl substituents. Furan-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Consequently, broader phenotypic screens to uncover novel activities are warranted. Researchers are encouraged to follow the proposed screening cascade to systematically evaluate the biological potential of this compound.

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